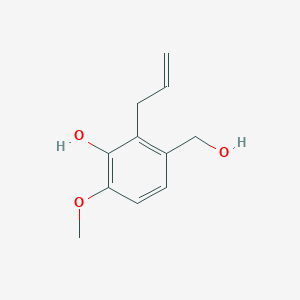
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is an organic compound with a complex structure that includes hydroxyl, methoxy, and propenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and environmentally friendly, providing high yields of the desired phenol derivatives.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of boronic acids as starting materials is advantageous due to their low toxicity and high stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenols .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which is involved in neuroinflammation and neurodegeneration . This inhibition can lead to reduced inflammation and protection of dopaminergic neurons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol: Another phenolic compound with similar functional groups and biological activities.
Coniferyl Alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
71733-99-8 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-6-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-6,12-13H,1,4,7H2,2H3 |
InChI-Schlüssel |
ZDTBXZWOKAIDLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CO)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


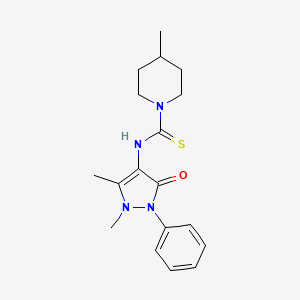
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
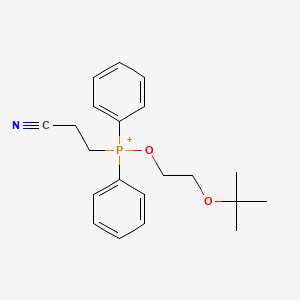

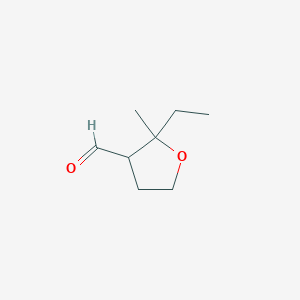
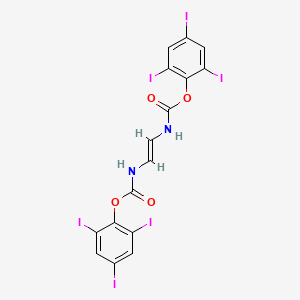

![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
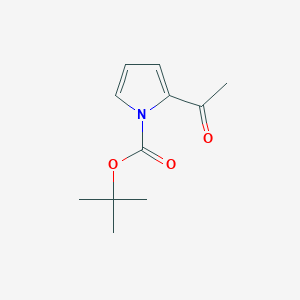
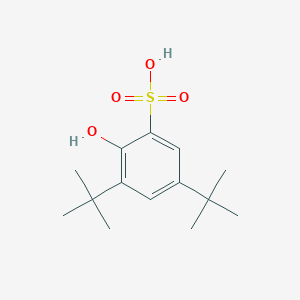
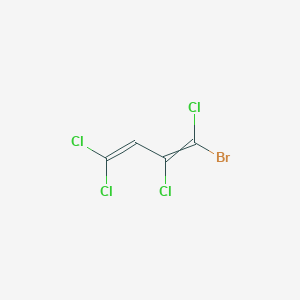
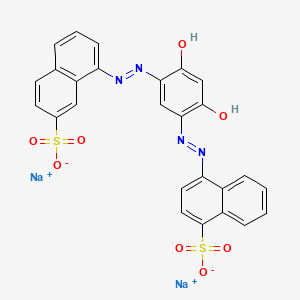
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
